molecular formula C11H12N2O B2844200 4-(3-Hydroxy-1-pyrrolidinyl)benzonitrile CAS No. 536742-59-3

4-(3-Hydroxy-1-pyrrolidinyl)benzonitrile

Cat. No. B2844200
CAS RN: 536742-59-3
M. Wt: 188.23
InChI Key: JPFAROACVPFOAR-UHFFFAOYSA-N
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Description

“4-(3-Hydroxy-1-pyrrolidinyl)benzonitrile” is a chemical compound with the CAS Number: 536742-59-3 . It has a molecular weight of 188.23 . The IUPAC name for this compound is 4-(3-hydroxy-1-pyrrolidinyl)benzonitrile . It is a powder at room temperature .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “4-(3-Hydroxy-1-pyrrolidinyl)benzonitrile”, has been reported in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “4-(3-Hydroxy-1-pyrrolidinyl)benzonitrile” is represented by the InChI code: 1S/C11H12N2O/c12-7-9-1-3-10(4-2-9)13-6-5-11(14)8-13/h1-4,11,14H,5-6,8H2 . This indicates that the compound contains 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(3-Hydroxy-1-pyrrolidinyl)benzonitrile” are not available in the search results, it’s worth noting that pyrrolidine derivatives are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .


Physical And Chemical Properties Analysis

“4-(3-Hydroxy-1-pyrrolidinyl)benzonitrile” is a powder at room temperature . It has a melting point of 164-165 degrees Celsius .

Scientific Research Applications

Safety and Hazards

The safety information for “4-(3-Hydroxy-1-pyrrolidinyl)benzonitrile” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “4-(3-Hydroxy-1-pyrrolidinyl)benzonitrile” and other pyrrolidine derivatives could involve further exploration of their pharmacological properties. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and there is great interest in this saturated scaffold due to its potential to efficiently explore the pharmacophore space .

properties

IUPAC Name

4-(3-hydroxypyrrolidin-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-7-9-1-3-10(4-2-9)13-6-5-11(14)8-13/h1-4,11,14H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFAROACVPFOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Hydroxypyrrolidin-1-yl)benzonitrile

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